2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate
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Overview
Description
2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate is the 2,3-bis-O-(geranylgeranyl)- derivative of sn-glycerol 1-phosphate. It is a conjugate acid of a 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate(2-).
Scientific Research Applications
Enzymatic Synthesis and Function
Biosynthetic Pathways : The synthesis of bis(monoacylglycero)phosphate, a derivative of 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate, involves complex enzymatic pathways including transacylase and phospholipase activities. These enzymes function optimally in acidic pH, suggesting their operation in cellular compartments like lysosomes and endosomes (Amidon, Waite, & Brown, 1996).
Archaeal Membrane Lipid Biosynthesis : In archaea like Methanothermobacter thermoautotrophicus, enzymes like CTP:2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate cytidyltransferase are involved in phospholipid biosynthesis, critical for cellular function. These enzymes facilitate the formation of CDP-archaeol, an intermediate in cellular phospholipid biosynthesis (Morii, Nishihara, & Koga, 2000).
Structural Analysis of Enzymes : Crystal structures of enzymes like (S)-3-O-geranylgeranylglyceryl phosphate synthase, which catalyzes the formation of archaeal cell membrane lipids, have provided insights into their catalytic mechanisms and substrate recognition, crucial for understanding cell membrane formation in archaeal organisms (Nemoto et al., 2019).
Lipid Structural Analysis and Properties
Membrane Packing and Dynamics : Studies on the thermotropic phase behavior and membrane structure of bis(monoacylglycero)phosphate analogues provide insights into their role in cellular functions like lipid and protein trafficking. The unique stereoconfiguration of these lipids contributes to their physiological functions (Hayakawa et al., 2006).
Lipid Isomers and Stability : Research on lysobisphosphatidic acid (LBPA) isomers, related to bis(monoacylglycero)phosphate, highlights how the structure at the molecular level can impact the shape and functions of these lipids, particularly in cholesterol metabolism (Goursot et al., 2010).
Biophysical Properties : The study of novel saturated bis(monoacylglycero)phosphate analogues, related to 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate, sheds light on their biophysical properties, which are crucial for understanding their roles in lysosomal and endosomal functions (Goff et al., 2010).
properties
Product Name |
2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate |
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Molecular Formula |
C43H73O6P |
Molecular Weight |
717 g/mol |
IUPAC Name |
[(2S)-2,3-bis[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H73O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h17-18,21-22,25-26,29-30,43H,11-16,19-20,23-24,27-28,31-34H2,1-10H3,(H2,44,45,46)/b37-21+,38-22+,39-25+,40-26+,41-29+,42-30+/t43-/m0/s1 |
InChI Key |
WHMXLRRVANEOOG-MVFIEKMPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COC[C@@H](COP(=O)(O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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